7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-(4-Fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a fused heterocyclic compound featuring a pyrazolo-pyrido-pyrimidinone scaffold substituted with a 4-fluorophenyl group at position 7, a methyl group at position 2, and a phenyl group at position 3. Its synthesis typically involves multicomponent reactions or stepwise cyclization strategies, as observed in structurally related derivatives .
Properties
IUPAC Name |
11-(4-fluorophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O/c1-14-20(15-5-3-2-4-6-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-9-7-16(23)8-10-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYVHAVTBGVATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitubercular Activity
Recent studies have identified compounds related to the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as potential leads in the fight against tuberculosis (TB). The compound was screened for antitubercular activity and demonstrated significant efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of TB.
Structure-Activity Relationship (SAR)
A comprehensive SAR study indicated that modifications to the core structure could enhance antitubercular potency. For example:
- The introduction of electron-withdrawing groups like fluorine at specific positions improved activity.
- Compounds with a phenyl group at certain positions retained or enhanced their effectiveness .
Anticancer Potential
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its anticancer properties. Research indicates that derivatives of this scaffold can act as selective protein inhibitors and exhibit cytotoxic effects against various cancer cell lines.
Enzymatic Inhibition
Several studies have highlighted the ability of these compounds to inhibit key enzymes involved in cancer progression, including:
- Kinases that are critical for tumor growth and metastasis.
- Other enzymatic targets that contribute to cellular proliferation and survival .
Synthesis and Functionalization
The synthesis of 7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves several synthetic pathways that enhance its structural diversity. Recent advances have focused on:
- Developing efficient synthetic routes using β-ketoesters and aminopyrazoles.
- Post-synthetic modifications to improve pharmacological profiles and reduce toxicity .
Case Study 1: Antitubercular Screening
In a high-throughput screening campaign, analogues of the compound were tested against Mtb. The most promising candidates showed low cytotoxicity in human cell lines while maintaining potent activity against Mtb. These findings suggest a viable path toward developing new TB therapies based on this scaffold .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain derivatives significantly inhibited the growth of breast cancer cells. These compounds were shown to induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .
Comparison with Similar Compounds
4-(4-Fluorophenyl)-N-[(1Z)-(4-Fluorophenyl)Methylene]-5-Imino-3-Methyl-1,4-Dihydropyrazolo[4’,3’:5,6]Pyrano[2,3-d]Pyrimidin-6(5H)-Amine (11a)
- Structure: Features dual 4-fluorophenyl substituents and a methyl group, with an imino-methylene bridge .
- Synthesis : Prepared via condensation of aldehyde intermediates under reflux conditions (piperidine/dioxane), yielding pale yellow crystals.
2-(4-Fluorophenyl)-2-Methyl-7-Phenyl-2,3-Dihydro-4H,9H-Furo[3,2-c]Pyrano[3,4-e]Pyran-4,9-Dione (8k)
- Structure: Contains a 4-fluorophenyl group and methyl substituent but differs in the fused heterocyclic core (furo-pyranopyran vs. pyrazolo-pyrido-pyrimidinone) .
- Physical Properties : Melting point 183–184°C, with characteristic NMR signals for aromatic and methyl protons .
Derivatives with Varied Substituents and Scaffolds
2-Ethyl-3-(4-Fluorophenyl)-7-(3,4,5-Trimethoxyphenyl)Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidin-6(7H)-One
Pyrazolo[1,5-a]Pyrido[3,4-e]Pyrimidin-6-Ones (4a–p)
- Structure : Includes a series of compounds with diverse substituents (e.g., halogens, alkyl chains) at positions 2, 3, and 7 .
- Bioactivity: Evaluated against Gram-positive/-negative bacteria and fungi; none exhibited significant antimicrobial activity, suggesting substituent-specific limitations .
Functional and Bioactivity Insights
- Fluorophenyl Role : The 4-fluorophenyl group enhances metabolic stability and lipophilicity, as seen in compound 8k (183–184°C mp) and derivatives in .
- Methyl/Phenyl Effects : Methyl groups (e.g., at position 2) improve steric hindrance, while phenyl rings (e.g., at position 3) contribute to π-π stacking interactions.
Q & A
What are the recommended multi-step synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
Level: Basic
Answer:
The synthesis typically involves condensation of pyrazole derivatives with substituted pyridines/pyrimidines. Key steps include:
- Step 1: Preparation of a pyrazole intermediate via cyclization of 4-fluorobenzaldehyde with triazole derivatives under acidic conditions .
- Step 2: Coupling with a substituted pyridine using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Optimization: Reaction temperature (80–120°C), pH (4–6 for cyclization), and solvent polarity (DMF or THF) significantly affect yield. Use design of experiments (DoE) to statistically optimize parameters .
How can structural integrity and purity be confirmed post-synthesis?
Level: Basic
Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm substituent positions (e.g., fluorophenyl at C7, methyl at C2) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., exact mass ≈ 338.13 g/mol for CHFNO) .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
How do substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence biological activity and physicochemical properties?
Level: Advanced
Answer:
What computational strategies are effective for predicting target interactions and binding affinity?
Level: Advanced
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2). Fluorophenyl groups often engage in π-π stacking with aromatic residues .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for functionalization .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
How can solubility and stability be evaluated under physiological conditions?
Level: Basic
Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Expected solubility: <10 µM due to hydrophobic fluorophenyl .
- Stability: Incubate in simulated gastric fluid (pH 2) and plasma. Monitor degradation via LC-MS; half-life <2 hours suggests need for prodrug strategies .
What experimental designs are optimal for resolving contradictions in reported bioactivity data?
Level: Advanced
Answer:
- Comparative Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC vs. EC) .
- Kinetic Studies: Measure on/off rates (SPR or ITC) to distinguish binding efficiency from nonspecific interactions .
- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers (e.g., conflicting IC values due to assay sensitivity) .
What strategies enable regioselective functionalization at position 7 of the pyrazolo-pyrido-pyrimidine core?
Level: Advanced
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., NH at position 6) using Boc or Fmoc .
- Catalytic Systems: Pd(OAc)/XPhos for Suzuki-Miyaura coupling at C7 with aryl boronic acids .
- Microwave-Assisted Synthesis: Achieve >80% regioselectivity in 30 minutes at 150°C .
How should in vitro bioactivity screening be prioritized for this compound?
Level: Basic
Answer:
- Primary Targets: Screen against kinases (EGFR, VEGFR2) and GPCRs using fluorescence polarization assays .
- Cytotoxicity: Use MTT assay in cancer cell lines (e.g., MCF-7, A549). Compare IC to cisplatin as a reference .
- Selectivity Index: Calculate ratio of IC in cancerous vs. normal cells (e.g., HEK293) .
What analytical methods resolve synthetic intermediates with structural ambiguities?
Level: Advanced
Answer:
- X-ray Crystallography: Resolve regiochemistry of intermediates (e.g., pyrazole vs. pyrimidine ring fusion) .
- 2D NMR (COSY, NOESY): Assign coupling patterns for methyl and fluorophenyl groups .
- Isotopic Labeling: Track -labeled precursors via LC-MS to confirm reaction pathways .
How can metabolic stability be improved without compromising target affinity?
Level: Advanced
Answer:
- Deuterium Incorporation: Replace labile hydrogens (e.g., C-H adjacent to N) to slow CYP450-mediated oxidation .
- PEGylation: Attach polyethylene glycol chains to enhance hydrophilicity and reduce hepatic clearance .
- Prodrug Design: Mask hydroxyl groups with acetyl or phosphate esters for delayed release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
